

Thermal Stability & Characterization Guide: 4-Chloro-3,5-dimethylpyridine HCl[1][2]

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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylpyridine hydrochloride
Cat. No.: B7951764

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Executive Summary & Chemical Identity

4-Chloro-3,5-dimethylpyridine Hydrochloride is a specialized pyridine derivative often utilized as an electrophilic intermediate in the synthesis of pharmaceutical active ingredients (APIs), including proton pump inhibitors and complex heterocycles.[1][2][3][4] Unlike its unmethylated analog (4-chloropyridine), the 3,5-dimethyl substitution pattern provides unique steric protection, altering its thermal degradation profile.[1][2]

Property	Data
Chemical Name	4-Chloro-3,5-dimethylpyridine hydrochloride
CAS Number	19524-10-8
Molecular Formula	C ₇ H ₈ ClN[1][2][3] · HCl (C ₇ H ₉ Cl ₂ N)
Molecular Weight	178.06 g/mol
Structural Feature	3,5-Dimethyl "Steric Shield" flanking the C4-Chloro position

Physicochemical Characterization

Note: Specific experimental values for this CAS are often proprietary or not indexed in standard public registries.[2] The data below synthesizes structural analog analysis (4-chloropyridine HCl and 3,5-lutidine HCl) with theoretical degradation kinetics.

Melting Point & Phase Behavior[2][5]

- Estimated Melting Point (MP): 205°C – 235°C (with decomposition).
 - Basis: Unsubstituted 4-chloropyridine HCl melts/sublimes at ~210°C. The addition of two methyl groups typically increases lattice energy, potentially raising the MP, though this is counterbalanced by the steric bulk.
- Appearance: White to off-white crystalline solid.[1][2]
- Solubility: Highly soluble in water and lower alcohols (Methanol, Ethanol); sparingly soluble in non-polar solvents (Hexane, Toluene).

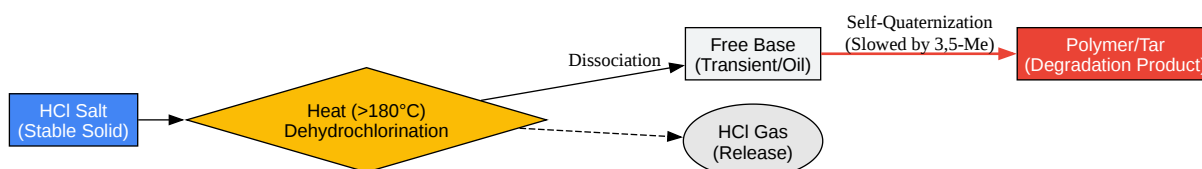
Thermal Degradation Mechanism

The thermal stability of this compound is governed by a two-stage decomposition pathway.[1][2] Understanding this is critical for process safety.

- Stage 1: Dehydrochlorination (Endothermic)
 - Upon heating, the salt dissociates to release Hydrogen Chloride (HCl) gas and the free base (4-Chloro-3,5-dimethylpyridine).[1][2]
 - Onset: Typically >180°C (depending on pressure/humidity).
- Stage 2: Self-Quaternization (Exothermic - Safety Critical)
 - The free base possesses a nucleophilic nitrogen and an electrophilic C4-chlorine.[1][2]
 - The "Steric Shield" Effect: In unsubstituted 4-chloropyridine, the free base rapidly polymerizes (violently) via intermolecular attack.[1][2] In 4-Chloro-3,5-dimethylpyridine, the

methyl groups at positions 3 and 5 sterically hinder the C4 position, significantly retarding this self-reaction.[1][2]

- Result: While more stable than 4-chloropyridine, the free base will still degrade to black tar/polymers at elevated temperatures (>100°C) or upon prolonged storage.[1][2]



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Figure 1: Thermal decomposition pathway showing the transition from stable salt to potentially unstable free base.[1][2]

Experimental Protocols for Stability Validation

As a researcher, you must validate the specific batch properties. Do not rely solely on literature values for sensitive intermediates.

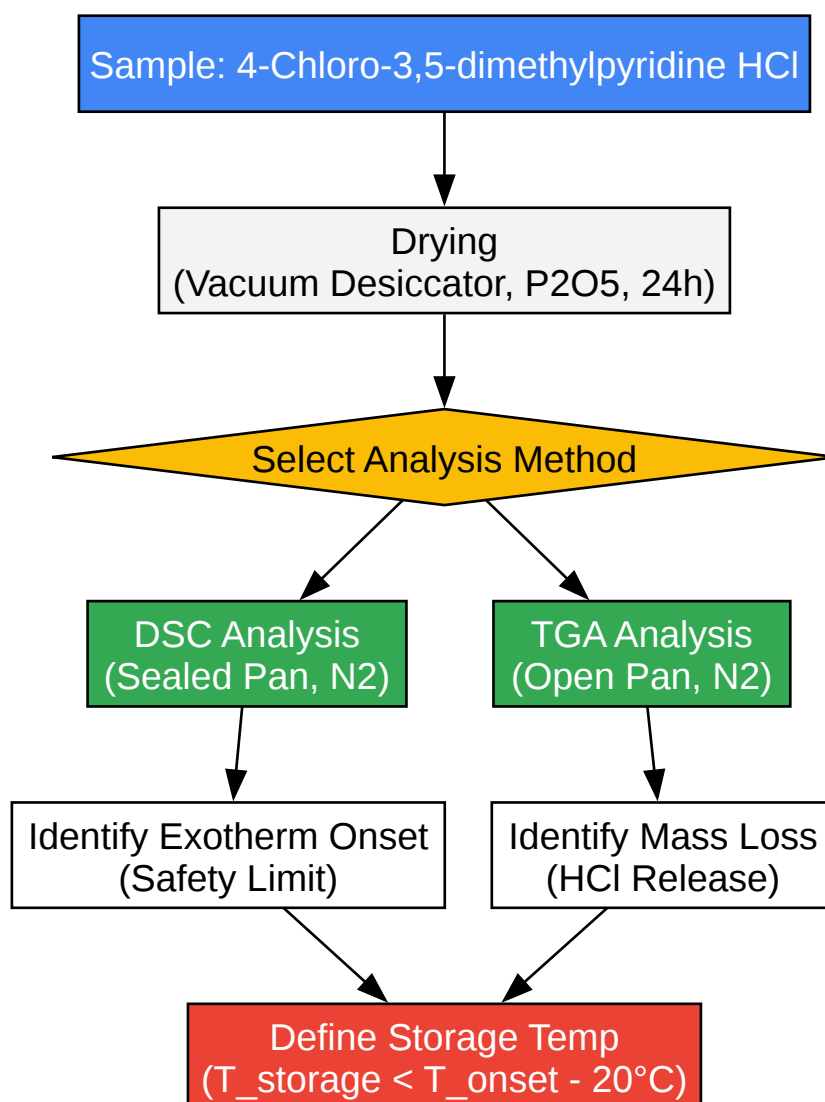
Protocol A: Melting Point Determination (Capillary Method)

- Objective: Determine the decomposition onset.
- Equipment: Buchi Melting Point M-565 (or equivalent).
- Method:
 - Pack sample into capillary to 3mm height.[2]
 - Start ramp at 50°C.

- Ramp rate: 10°C/min to 180°C, then 1°C/min thereafter.
- Observation: Watch for "sweating" (HCl release) prior to liquefaction. Record the temperature where gas evolution becomes visible (decomposition onset).

Protocol B: Differential Scanning Calorimetry (DSC)[1] [2]

- Objective: Quantify the energy of decomposition (Safety Screening).
- Crucial Setting: Use Gold-plated high-pressure crucibles if available, or sealed aluminum pans with a pinhole (to allow HCl escape, preventing pan rupture).[1][2]
- Parameters:
 - Range: 30°C to 300°C.[2]
 - Rate: 5°C/min or 10°C/min.
 - Atmosphere: Nitrogen (50 mL/min).[2]
- Interpretation:
 - Look for a broad endotherm (melting/HCl loss) followed immediately by an exotherm (polymerization). If the exotherm onset is <200°C, the material requires cold storage.



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Figure 2: Workflow for determining thermal safety limits and storage conditions.

Handling & Storage Recommendations

Based on the chemical logic of pyridine hydrochlorides:

- Moisture Sensitivity: Hygroscopic. Absorption of water promotes hydrolysis and premature dehydrochlorination.
 - Action: Store in tightly sealed containers with desiccant.[2]
- Temperature:

- Long-term: Store at 2-8°C (Refrigerated).
- Short-term: Ambient is acceptable if kept dry, but avoid temperatures >30°C.[1][2]
- Incompatibility:
 - Strong Bases: Instantly liberates the free base, initiating polymerization.
 - Oxidizing Agents: Potential for N-oxide formation or ring degradation.[1][2]

References

- Santa Cruz Biotechnology. **4-Chloro-3,5-dimethylpyridine Hydrochloride** (CAS 19524-10-8) Product Data. [1][2]
- PubChem. 4-Chloro-3,5-dimethylpyridine (Compound Summary). National Library of Medicine.
- Sigma-Aldrich. 4-Chloropyridine hydrochloride (Analogous Stability Data). [1][2]
- Masaryk University (Theses). Stability of 4-chloropyridines in Cross-Coupling Reactions. (Discusses instability of free base vs salt).

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Sources

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